

# Methyl 2-(trifluoromethyl)nicotinate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Methyl 2-(trifluoromethyl)nicotinate**

Cat. No.: **B163087**

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-(trifluoromethyl)nicotinate**: Synthesis, Characterization, and Application in Modern Drug Discovery

## Executive Summary

**Methyl 2-(trifluoromethyl)nicotinate** is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl ( $\text{CF}_3$ ) group onto the pyridine core imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, robust synthesis and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the mechanistic rationale behind key synthetic transformations and contextualizes the compound's application as a critical intermediate in the development of novel therapeutics, such as Catechol-O-methyltransferase (COMT) inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex chemical entities.

## The Strategic Advantage of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl ( $\text{CF}_3$ ) group has become a cornerstone of modern drug design. Its prevalence stems from a unique combination of properties that can dramatically improve the pharmacological profile of a lead compound.<sup>[1][2]</sup> Unlike a simple methyl group, the  $\text{CF}_3$  group

is a strong electron-withdrawing substituent with high electronegativity and significant lipophilicity (Hansch  $\pi$  value of +0.88).[\[2\]](#)

From a drug development perspective, these characteristics confer several key advantages:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the  $\text{CF}_3$  group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and improved bioavailability.[\[1\]](#)
- Increased Lipophilicity: The lipophilic nature of the  $\text{CF}_3$  group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[\[2\]](#)
- Modulation of  $\text{pK}_a$ : As a potent electron-withdrawing group, the  $\text{CF}_3$  moiety can significantly lower the  $\text{pK}_a$  of nearby basic centers, such as the pyridine nitrogen, altering the ionization state of the molecule at physiological pH and thereby influencing receptor binding and solubility.
- Improved Binding Affinity: The  $\text{CF}_3$  group can participate in favorable dipole-dipole, hydrophobic, and even unconventional hydrogen bonding interactions within a target's binding pocket, leading to increased potency and selectivity.[\[2\]](#)

**Methyl 2-(trifluoromethyl)nicotinate** serves as a readily functionalizable scaffold that delivers these benefits, making it a valuable starting material for drug discovery programs.

## Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of **Methyl 2-(trifluoromethyl)nicotinate** are summarized below.

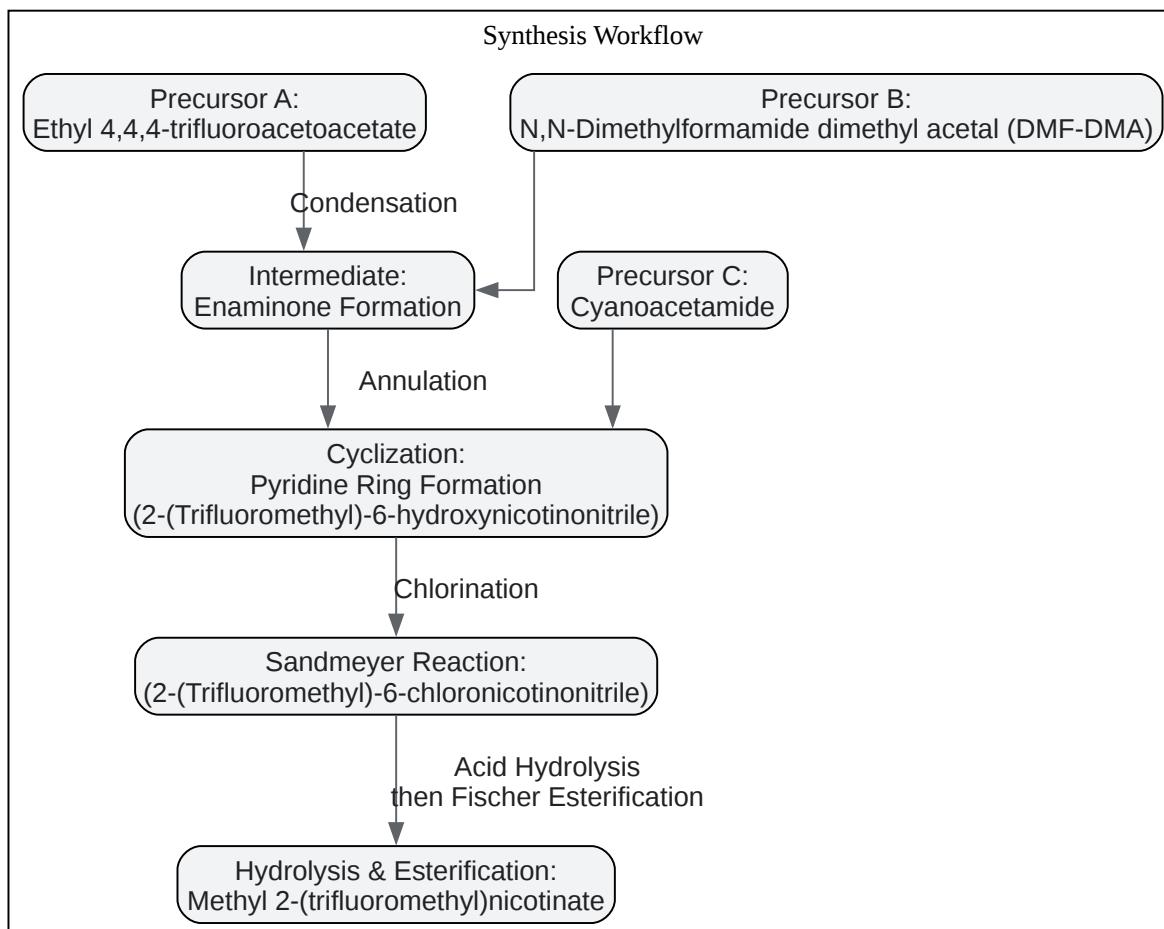
Property	Value	Source(s)
Molecular Weight	205.13 g/mol	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[3]
IUPAC Name	methyl 2-(trifluoromethyl)pyridine-3-carboxylate	[3][4]
CAS Number	136483-17-5	[3][4]
Appearance	Colorless liquid	[5]
Boiling Point	216.7 °C at 760 mmHg	[3]
Density	1.331 g/cm <sup>3</sup>	[3]
SMILES	COC(=O)C1=C(C(F)(F)N=CC=C1	[6]
InChI Key	GQUJMULWAYDZIW-UHFFFAOYSA-N	[3]

## Synthesis and Purification: A Protocol Built on Mechanistic Insight

The synthesis of trifluoromethylated heterocycles presents unique challenges, particularly concerning the high cost and limited scalability of many trifluoromethylating agents.[7] The protocol outlined here is a robust pathway adapted from established methodologies for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, emphasizing scalability and mechanistic rationale.[7][8][9]

## Synthetic Workflow Overview

The overall strategy involves the construction of the trifluoromethylated pyridine ring from acyclic precursors, a reliable method for introducing the CF<sub>3</sub> group at the desired position.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of **Methyl 2-(trifluoromethyl)nicotinate**.

## Step-by-Step Synthesis Protocol

**Expertise & Causality:** This multi-step synthesis is preferred over direct trifluoromethylation of a pre-formed nicotinic ester. Direct C-H trifluoromethylation at the 2-position of a pyridine ring is notoriously difficult due to the electron-deficient nature of the ring. Building the ring with the  $\text{CF}_3$

group already present, derived from an inexpensive precursor like ethyl 4,4,4-trifluoroacetoacetate, provides a more controlled and higher-yielding route.

#### Step 1: Enaminone Formation

- To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene (2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
- Heat the mixture to 80-90 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS for the disappearance of the starting material. The driving force for this condensation is the formation of volatile byproducts (methanol and dimethylamine).
- Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.

#### Step 2: Pyridine Ring Formation (Cyclization)

- Dissolve the crude enaminone intermediate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol (1.5 M).
- Add a base, such as piperidine (0.2 eq) or sodium ethoxide (1.1 eq), to catalyze the condensation and cyclization. The choice of base is critical; a strong base like sodium ethoxide ensures complete deprotonation and drives the reaction to completion, while a weaker organic base may require longer reaction times or higher temperatures.
- Reflux the mixture for 8-12 hours. The reaction progress can be monitored by the precipitation of the product or by HPLC.
- Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain 6-hydroxy-2-(trifluoromethyl)nicotinonitrile.

#### Step 3: Conversion to the Chloro-Intermediate (Sandmeyer-type Reaction)

- Suspend the 6-hydroxy-2-(trifluoromethyl)nicotinonitrile (1.0 eq) in phosphorus oxychloride ( $\text{POCl}_3$ ) (5.0 eq).

- Add a catalytic amount of dimethylformamide (DMF) (0.1 eq). The DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active chlorinating agent.
- Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by HPLC).
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloro-2-(trifluoromethyl)nicotinonitrile.

#### Step 4: Hydrolysis and Fischer Esterification

- Reflux the crude 6-chloro-2-(trifluoromethyl)nicotinonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to hydrolyze the nitrile to a carboxylic acid. Self-Validation Note: This step can be bypassed if the goal is a different ester or amide, showcasing the versatility of the nitrile intermediate.
- After hydrolysis is complete, cool the mixture and neutralize it. The resulting 2-(trifluoromethyl)nicotinic acid can be isolated.
- Suspend the isolated acid in methanol (as both reagent and solvent). Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
- Reflux the mixture for 6-18 hours until ester formation is complete (monitored by TLC/HPLC).
- Cool the reaction, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to yield crude **Methyl 2-(trifluoromethyl)nicotinate**.

## Purification Protocol

Trustworthiness: The purity of the final compound is critical for its use in drug discovery, as even minor impurities can confound biological assays. The following protocol ensures a purity of >97%, which is standard for such building blocks.

- Technique: Flash column chromatography on silica gel.
- Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the eluent is chosen based on the polarity of the product versus its impurities. The non-polar hexanes elute non-polar impurities first, followed by the slightly more polar product as the concentration of ethyl acetate is increased.
- Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the solution onto a small amount of silica gel and dry it to a free-flowing powder. c. Load the dry powder onto a pre-packed silica gel column. d. Elute the column with the hexane/ethyl acetate gradient. e. Collect fractions and analyze them by thin-layer chromatography (TLC). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a colorless liquid.

## Analytical Characterization for Quality Control

A self-validating protocol requires rigorous analytical confirmation of structure and purity.

### High-Performance Liquid Chromatography (HPLC)

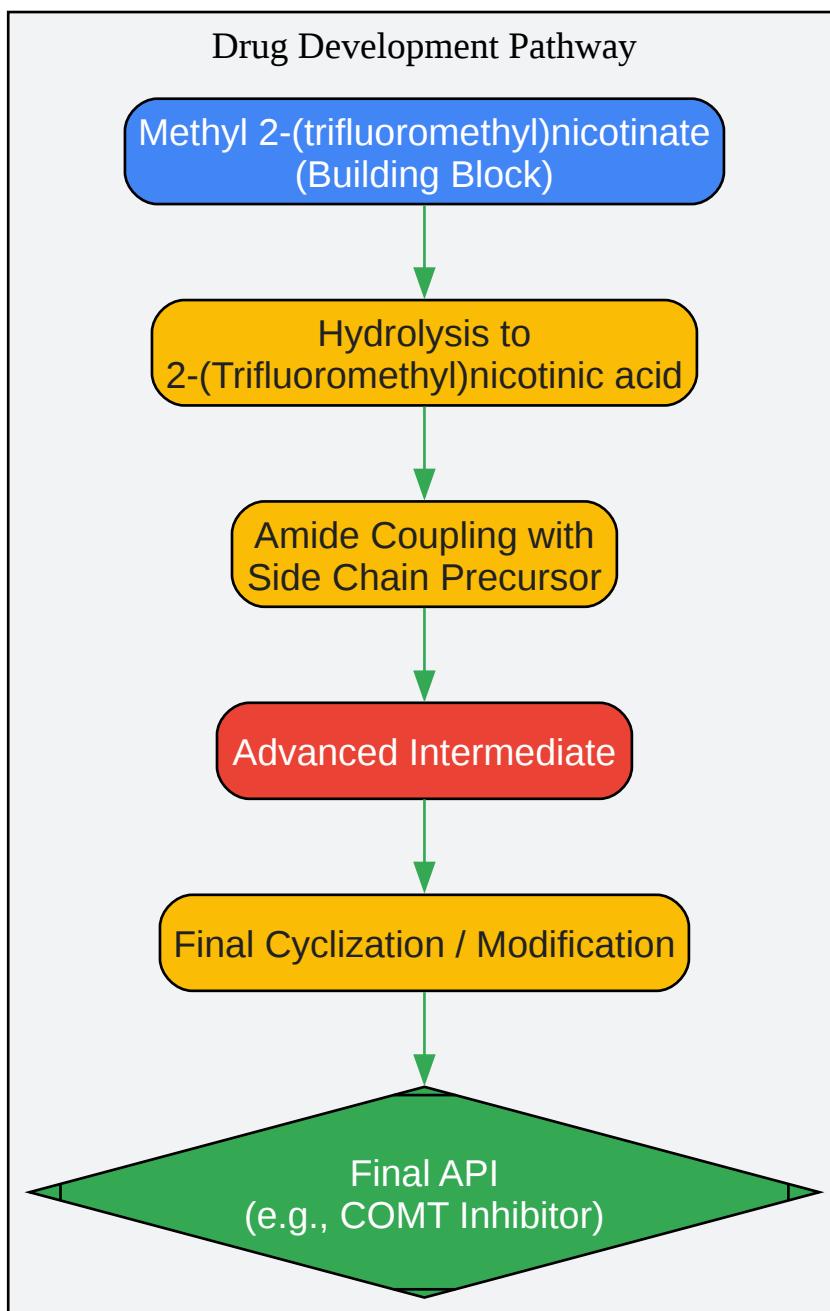
- Objective: To determine the purity of the final compound.
- Method:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). For example, 20% to 95% acetonitrile over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm and 270 nm.
  - Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
- Expected Result: A single major peak with a retention time characteristic of the compound, with an area percentage of >97%.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the molecule.
- Method:
  - Sample: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Spectrometer: 400 MHz or higher.
  - Acquisition: Record  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectra.
- Interpretation of  $^1\text{H}$  NMR Spectrum:
  - ~8.8 ppm (dd): Proton at C6 of the pyridine ring.
  - ~8.3 ppm (dd): Proton at C4 of the pyridine ring.
  - ~7.5 ppm (dd): Proton at C5 of the pyridine ring.
  - ~4.0 ppm (s): The three protons of the methyl ester ( $-\text{OCH}_3$ ) group. The singlet multiplicity confirms the absence of adjacent protons.
- Interpretation of  $^{19}\text{F}$  NMR Spectrum:
  - A single sharp signal around -60 to -70 ppm (relative to  $\text{CFCl}_3$ ), confirming the presence of a single  $\text{CF}_3$  group environment.

## Application in Drug Discovery: A Precursor to COMT Inhibitors

**Methyl 2-(trifluoromethyl)nicotinate** and its corresponding acid are key intermediates in the synthesis of novel Catechol-O-methyltransferase (COMT) inhibitors.<sup>[8]</sup> COMT is an enzyme involved in the degradation of catecholamine neurotransmitters; its inhibition is a therapeutic strategy for Parkinson's disease.



[Click to download full resolution via product page](#)

Caption: Role of **Methyl 2-(trifluoromethyl)nicotinate** in the synthesis of a COMT inhibitor.

The synthesis of a potent COMT inhibitor, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, relies on the 2-(trifluoromethyl)nicotinic acid core.<sup>[8]</sup> The methyl ester is readily hydrolyzed to this acid, which then undergoes amide coupling and subsequent cyclization reactions to build the complex final molecule. The CF<sub>3</sub>

group at the 2-position is critical for achieving the desired potency and pharmacokinetic profile of the final drug candidate.

## References

- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. *Organic Letters*, 10(9), 1835–1837. [\[Link\]](#)
- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. *Semantic Scholar*. [\[Link\]](#)
- Mulder, J. A., et al. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. *Current Topics in Medicinal Chemistry*, 14(7), 941–951. [\[Link\]](#)
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
- ChemBK. (2024). **Methyl 2-(trifluoromethyl)nicotinate**.
- ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B) Carbofunctionalization strategies of trifluoromethyl-substituted alkenes.
- Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. *PMC - PubMed Central*. [\[Link\]](#)
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [\[Link\]](#)
- ChemistryViews. (2018). Synthesis of  $\alpha$ -Trifluoromethyl Esters. [\[Link\]](#)
- Ferreira, R. J., et al. (2024).
- SpectraBase. (n.d.). Methylnicotinate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. bocsci.com [bocsci.com]
- 4. Methyl 2-(trifluoromethyl)nicotinate [synhet.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Methyl 2-(trifluoromethyl)nicotinate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163087#methyl-2-trifluoromethyl-nicotinate-molecular-weight\]](https://www.benchchem.com/product/b163087#methyl-2-trifluoromethyl-nicotinate-molecular-weight)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

